(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This specific compound features a methylcarbamoyl group attached to a pyridine ring at the 6-position, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
The compound is classified as a boronic acid and can be sourced from chemical databases such as PubChem, where it is cataloged under the identifier CID 71463925. Its IUPAC name is [6-(methylcarbamoyl)pyridin-3-yl]boronic acid, and it has been studied for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves several methods:
The synthetic pathway often begins with the preparation of a suitable pyridine derivative, followed by functionalization with a methylcarbamoyl group. The final step typically involves hydrolysis of an intermediate boronate ester to yield (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid.
The molecular structure of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid consists of:
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid participates in several significant chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation processes.
The primary mechanism through which (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid exerts its effects is through transmetalation processes in palladium-catalyzed reactions. This involves the transfer of organic groups from a metal complex to the boron atom, facilitating carbon-carbon bond formation.
The compound is known for its stability and ability to form new carbon-carbon bonds efficiently under mild conditions, making it suitable for various synthetic applications .
Relevant data regarding its solubility and stability should be referenced from specific experimental studies or chemical databases .
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid has numerous applications in scientific research:
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7) features a strategically functionalized pyridine ring serving as a hybrid scaffold. The core structure consists of a six-membered aromatic pyridine ring with three key moieties:
This trifunctional architecture creates a polar, planar framework with the molecular formula C₇H₉BN₂O₃ and a molecular weight of 179.97 g/mol [2] [5]. The canonical SMILES representation B(C1=CN=C(C=C1)C(=O)NC)(O)O underscores the connectivity, while the InChIKey MWDGTPAHKOWCSY-UHFFFAOYSA-N provides a unique structural identifier [7].
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₉BN₂O₃ | [2] |
Molecular Weight (g/mol) | 179.97 | [5] |
Hydrogen Bond Donors | 3 (2×B–OH, 1×N–H) | [3] |
Hydrogen Bond Acceptors | 4 (Pyridine N, C=O, 2×B–OH) | [7] |
Canonical SMILES | B(C1=CN=C(C=C1)C(=O)NC)(O)O | [7] |
The ortho positioning of the methylcarbamoyl group at C6 critically modulates the compound’s properties:
Computational analyses reveal key physicochemical parameters governing bioavailability and reactivity:
Table 2: Computed Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
TPSA | 82.4 Ų | Topological Calculation |
Consensus LogP | -0.51 | iLOGP, XLOGP3, WLOGP, etc. |
Rotatable Bonds | 2 | Molecular Topology |
Heavy Atom Count | 13 | Molecular Formula |
GI Absorption Prediction | High | BOILED-Egg Model |
NMR Spectroscopy (Theoretical/Predicted Signatures):
Infrared Spectroscopy:
Mass Spectrometry:
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 8.8–8.9 ppm (1H, d) | H4 Pyridine Proton |
δ 3.0–3.2 ppm (3H, s) | N–CH₃ Protons | |
IR | 1660–1690 cm⁻¹ (strong) | Amide C=O Stretch |
1320–1340 cm⁻¹ (medium) | B–O Symmetric Stretch | |
HRMS | m/z 180.0710 [M]⁺ (calc.) | Molecular Ion |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1